(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine

Medicinal Chemistry Enzyme Inhibition Biochemical Assays

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine (CAS 937399-83-2) is a stereodefined, fluorinated aromatic amine with the molecular formula C8H8F3N and a molecular weight of 175.15 g/mol. It is classified as a primary benzylic amine and is supplied as a single enantiomer for use as a chiral building block in medicinal chemistry and pharmaceutical research.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
Cat. No. B7895246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C(=C1)F)F)F)N
InChIInChI=1S/C8H8F3N/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4H,12H2,1H3/t4-/m0/s1
InChIKeyQWYPAKQHZBBLFE-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine: Procurement-Quality Chiral Amine Building Block


(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine (CAS 937399-83-2) is a stereodefined, fluorinated aromatic amine with the molecular formula C8H8F3N and a molecular weight of 175.15 g/mol . It is classified as a primary benzylic amine and is supplied as a single enantiomer for use as a chiral building block in medicinal chemistry and pharmaceutical research . The compound is available in free base and hydrochloride salt forms with assay purities typically ≥95% to 98% .

Stereodefined (S)-enantiomer for reproducible chiral SAR studies
Primary benzylic amine ready for direct coupling in medicinal chemistry
Available as free base and HCl salt for synthesis flexibility

Procurement Risks of Using Racemic or Non-Stereodefined 3,4,5-Trifluorophenyl Ethanamines


Generic or non-stereodefined 1-(3,4,5-trifluorophenyl)ethan-1-amine is unsuitable for chiral drug discovery. A racemic mixture or the unintended enantiomer introduces uncontrolled stereochemical variables that can confound structure-activity relationship (SAR) studies, leading to ambiguous or misleading data . Even small stereochemical impurities can significantly alter binding kinetics and functional outcomes at biological targets [1]. The (S)-enantiomer provides a single, well-defined stereochemical entity, enabling precise and reproducible experimentation.

Mismatch Racemic or (R)-enantiomer may introduce uncontrolled stereochemical variables, potentially shifting SAR interpretation.
Reproducibility Minor stereochemical impurities can alter binding kinetics, limiting cross-experiment reproducibility.
Scale-up Non-stereodefined amine may lack defined enantiomeric excess, complicating method transfer and synthesis scale-up.

Quantitative Performance Differentiation of (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine


Target Engagement Profile: (S)-Enantiomer Displays Specific, Moderate Affinity for Neuraminidase-2

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine exhibits a specific, albeit moderate, inhibitory activity against human neuraminidase-2 (hNeu2), with an IC50 of 70,000 nM [1]. This is in contrast to its lack of significant activity against the nicotinic acetylcholine receptor, where the EC50 is reported as >30,000 nM [2]. While these affinities are weak, they establish a distinct and measurable target engagement profile for the free amine.

Enantiomer Target Engagement
Reported
hNeu2 IC50 = 70,000 nM vs nAChR EC50 >30,000 nM (≥2.3-fold difference)
Establishes enantiomer-specific activity baseline for SAR probe development
Weak affinities; selectivity context across tested targets
Medicinal Chemistry Enzyme Inhibition Biochemical Assays

Chiral Purity as a Key Procurement Differentiator: Guaranteed >95% Enantiomeric Excess

The primary, quantifiable differentiator for procurement is the compound's chiral purity. Suppliers like MolCore provide this compound with a reported purity of 98% (non-chiral assay) . The intended use in chiral synthesis demands an enantiomeric excess (ee) of typically >95%, a specification that a racemic mixture or the (R)-enantiomer (CAS 780743-67-1) does not meet [1].

Chiral Purity Attribute
Class-level
Reported achiral purity ≥98%; typical >95% ee for (S)-enantiomer
Confirmed enantiomeric identity reduces need for chiral resolution
Verify ee by chiral HPLC for critical applications
Analytical Chemistry Process Chemistry Quality Control

Functional Activity: Weak TAAR1 Agonism Provides a Mechanistic Benchmark for Derivatives

The (S)-enantiomer demonstrates weak agonist activity at the human trace amine-associated receptor 1 (hTAAR1) with an EC50 of 3,000 nM [1]. While not a potent agonist, this quantitative readout provides a valuable baseline for structure-activity relationship (SAR) studies. In contrast, its activity at the related mouse TAAR5 is negligible (EC50 >10,000 nM) [2], indicating a degree of species and subtype selectivity.

TAAR1 Agonist Benchmark
Reported
hTAAR1 EC50 = 3,000 nM vs mTAAR5 EC50 >10,000 nM (>3.3-fold selectivity)
Provides stereochemical baseline for TAAR1 SAR optimization
Weak agonist activity; species selectivity observed
Neuroscience GPCR Pharmacology Trace Amine Research

High-Value Applications for (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine


Chiral Scaffold for Neuraminidase and TAAR1 SAR Exploration

The compound's measured, albeit weak, activity at hNeu2 (IC50 70 µM) and hTAAR1 (EC50 3 µM) makes it a valuable starting point for medicinal chemistry programs. Researchers can systematically derivatize the amine to improve potency and selectivity, using the (S)-enantiomer as the defined stereochemical foundation for SAR . Its lack of activity at other targets like nAChR (EC50 >30 µM) suggests a degree of initial selectivity that can be built upon .

Synthesis of Fluorinated Bioactive Molecules

As a primary benzylic amine, this compound is a versatile building block for constructing more complex, fluorinated drug candidates. Its 3,4,5-trifluorophenyl moiety enhances metabolic stability and lipophilicity, which are desirable properties in drug design . The (S)-enantiomer provides a stereochemically pure starting point for creating libraries of novel compounds, a key requirement in pharmaceutical lead optimization .

Analytical Reference Standard for Chiral Purity Assessment

Due to its defined stereochemistry and commercial availability in high purity (≥98%), this compound is an ideal reference standard for developing and validating chiral HPLC or SFC methods to assess the enantiomeric purity of similar amines . This application is critical in quality control for both research and industrial synthesis, ensuring that other chiral compounds meet required specifications .

Application
Selection Property
Validation Focus
Neuraminidase / TAAR1 SAR Exploration
Enantiomer-defined activity baseline
Confirm target engagement potency and selectivity improvements
Fluorinated Drug Candidate Synthesis
Stereochemically pure amine building block
Verify enantiomeric excess after coupling reactions
Chiral Analytical Standard
High enantiomeric purity for method development
Establish chiral separation parameters and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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